molecular formula C16H21NO2 B1204636 (+)-Nortilidine CAS No. 37815-44-4

(+)-Nortilidine

Katalognummer: B1204636
CAS-Nummer: 37815-44-4
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: PDJZPNKVLDWEKI-ZBFHGGJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-nortilidine is a ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate that is dextilidine in which one of the methyl groups attached to the nitrogen is replaced by hydrogen. Dextilidine is a prodrug for (1S,2R)-nortilidine, being metabolised to it by the liver. It has a role as a drug metabolite and an opioid analgesic. It is an enantiomer of a (1R,2S)-nortilidine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action
(+)-Nortilidine functions as a selective agonist at the Mu opioid receptor (MOP), which is crucial for its analgesic effects. Research indicates that it exhibits a significantly lower IC50 value compared to tilidine, demonstrating its potency in activating this receptor. Specifically, this compound has an IC50 of 110 nM for MOP, while tilidine has an IC50 of 11 µM . This selectivity underscores its potential as a therapeutic agent in pain management.

Clinical Applications

The primary clinical application of this compound is in pain relief. It is often used in conjunction with naloxone to mitigate the risks associated with opioid dependence and abuse. The combination not only enhances analgesic efficacy but also serves as a safeguard against misuse.

Case Studies and Clinical Trials

  • Pain Management in Chronic Conditions
    A study involving patients with chronic pain demonstrated that the administration of tilidine/naloxone resulted in significant pain relief, with the active metabolite this compound playing a pivotal role in this effect . The pharmacokinetics revealed linear dose-response relationships, confirming the efficacy of varying doses from 25 mg to 100 mg .
  • Comparison with Other Analgesics
    Research comparing the efficacy of paracetamol-codeine combinations with tilidine/naloxone indicated that the latter provided superior pain relief without significant adverse effects . This positions this compound as a valuable alternative or adjunct in multimodal analgesia strategies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Studies have shown that the compound undergoes first-pass metabolism primarily through N-demethylation from tilidine. The elimination half-life and clearance rates are critical parameters that influence dosing regimens.

Parameter Value
Elimination Half-LifeApproximately 15% reduction observed with CYP3A4 activators
Dose LinearityDemonstrated across doses (25 mg to 100 mg)
BioavailabilityInfluenced by first-pass metabolism

Analytical Methods

The quantification and analysis of this compound in biological samples are vital for both clinical and research settings. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for this purpose, allowing for accurate measurement in plasma and urine samples .

Immunodetection Techniques

Recent advancements include the development of immunoassays for detecting this compound and its parent compound tilidine. These assays utilize antibodies specific to these compounds, facilitating their identification in various biological matrices . Such techniques are essential for monitoring therapeutic levels and potential misuse.

Eigenschaften

CAS-Nummer

37815-44-4

Molekularformel

C16H21NO2

Molekulargewicht

259.34 g/mol

IUPAC-Name

ethyl (1S,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C16H21NO2/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2/h4-7,9-11,14,17H,3,8,12H2,1-2H3/t14-,16+/m1/s1

InChI-Schlüssel

PDJZPNKVLDWEKI-ZBFHGGJFSA-N

SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Isomerische SMILES

CCOC(=O)[C@@]1(CCC=C[C@H]1NC)C2=CC=CC=C2

Kanonische SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Key on ui other cas no.

37815-44-4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Nortilidine
Reactant of Route 2
(+)-Nortilidine
Reactant of Route 3
(+)-Nortilidine
Reactant of Route 4
(+)-Nortilidine
Reactant of Route 5
Reactant of Route 5
(+)-Nortilidine
Reactant of Route 6
(+)-Nortilidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.